N-Phenylglycine hydrochloride
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Overview
Description
N-Phenylglycine hydrochloride is an organic compound with the formula C₆H₅NHCH₂CO₂H. It is a white solid that has gained recognition as an industrial precursor to indigo dye . This compound is a non-proteinogenic alpha amino acid related to sarcosine, but with an N-phenyl group in place of N-methyl .
Preparation Methods
N-Phenylglycine hydrochloride is typically prepared by the Strecker reaction, which involves the reaction of formaldehyde, hydrogen cyanide, and aniline. The resulting amino nitrile is then hydrolyzed to give the carboxylic acid . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound are optimized .
Chemical Reactions Analysis
N-Phenylglycine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium amalgam for reduction . The major products formed from these reactions vary but often include derivatives of the original compound .
Scientific Research Applications
N-Phenylglycine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Phenylglycine hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a co-initiator in radical photopolymerization, where it undergoes decarboxylation to produce radical species that initiate the polymerization process . The compound’s structure allows it to participate in various chemical reactions, making it a versatile reagent in different applications .
Comparison with Similar Compounds
N-Phenylglycine hydrochloride can be compared with other similar compounds, such as:
Phenylglycine: An isomer with the formula C₆H₅CH(NH₂)CO₂H.
N-Formylglycine: A derivative with a formyl group attached to the nitrogen atom.
2-Phenylglycine: Another isomer with a different arrangement of the phenyl and amino groups.
These compounds share similar chemical properties but differ in their specific structures and reactivity, highlighting the uniqueness of this compound .
Properties
CAS No. |
56676-71-2 |
---|---|
Molecular Formula |
C8H10ClNO2 |
Molecular Weight |
187.62 g/mol |
IUPAC Name |
2-anilinoacetic acid;hydrochloride |
InChI |
InChI=1S/C8H9NO2.ClH/c10-8(11)6-9-7-4-2-1-3-5-7;/h1-5,9H,6H2,(H,10,11);1H |
InChI Key |
HIQIUINFXZKKEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NCC(=O)O.Cl |
Origin of Product |
United States |
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